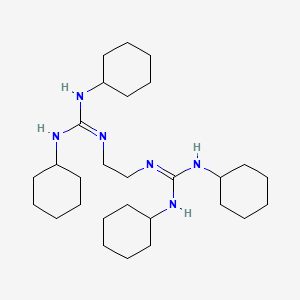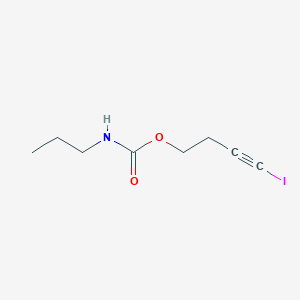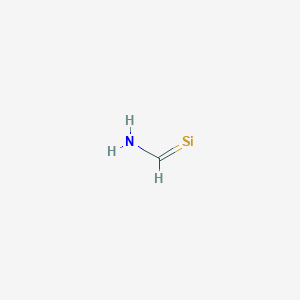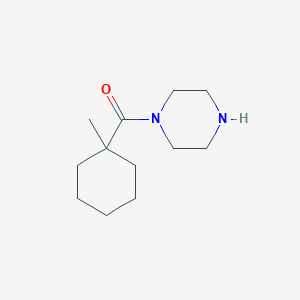![molecular formula C8H7Cl2NO2 B14275502 N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine CAS No. 161649-82-7](/img/structure/B14275502.png)
N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a dichloromethoxybenzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3,6-dichloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
化学反応の分析
Types of Reactions
N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- N-[(3,5-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine
- N-[(3,4-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine
- N-[(3,6-Dichloro-2-ethoxyphenyl)methylidene]hydroxylamine
Uniqueness
N-[(3,6-Dichloro-2-methoxyphenyl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity. The presence of both methoxy and dichloro groups can enhance its stability and modify its interaction with biological targets compared to similar compounds.
特性
CAS番号 |
161649-82-7 |
|---|---|
分子式 |
C8H7Cl2NO2 |
分子量 |
220.05 g/mol |
IUPAC名 |
N-[(3,6-dichloro-2-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8-5(4-11-12)6(9)2-3-7(8)10/h2-4,12H,1H3 |
InChIキー |
FEPFJSPQBGTAHP-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1C=NO)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiophene, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B14275425.png)
![11-[2-(Methoxymethoxy)phenyl]undecan-1-OL](/img/structure/B14275435.png)
![1-[1-(2,5-Dimethylthiophen-3-yl)ethenyl]naphthalen-2-ol](/img/structure/B14275437.png)
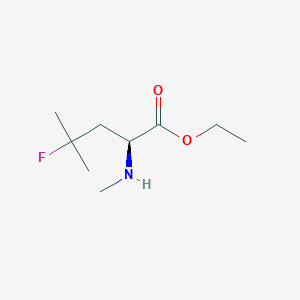

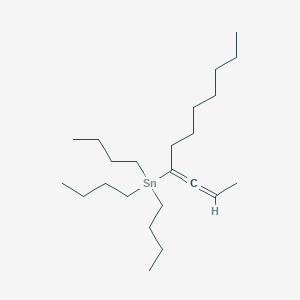
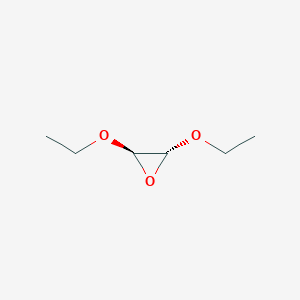
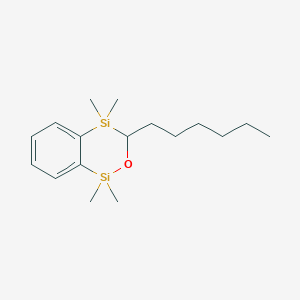
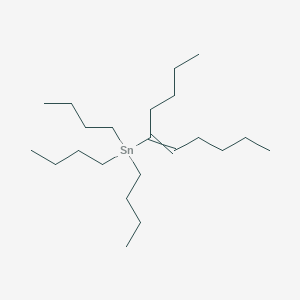
![2-[(2-Oxocyclohexyl)methyl]cycloheptan-1-one](/img/structure/B14275476.png)
